Lipophilicity Increase vs. Non-Fluorinated Analog (2-(Piperidin-1-yl)pyrimidine)
The target compound exhibits a computed XLogP3 of 2.5, compared to 1.5 for the non-fluorinated analog 2-(piperidin-1-yl)pyrimidine, representing a ΔlogP of +1.0 [1][2]. This increase is consistent with the well-established contribution of the trifluoromethyl group to lipophilicity and is expected to translate into improved passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 2-(Piperidin-1-yl)pyrimidine, XLogP3 = 1.5 |
| Quantified Difference | ΔlogP = +1.0 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 1-unit logP increase can significantly enhance passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability.
- [1] PubChem Compound Summary for CID 126855034, 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine, XLogP3-AA: 2.5. NCBI (2025). View Source
- [2] PubChem Compound Summary for CID 11446518, 2-(Piperidin-1-yl)pyrimidine, XLogP3-AA: 1.5. NCBI (2025). View Source
